Antibody Binding Affinity: Lex Trisaccharide (Kd 11 μM) vs Cross-Reactive Lewis Family Members
The recombinant monoclonal antibody 291-2G3-A binds Lewis x trisaccharide with a dissociation constant (Kd) of 11 μM, as determined by surface plasmon resonance or equivalent binding assay . This antibody, co-crystallized with Lex at 1.8 Å resolution (PDB 1UZ8), engages all three sugar residues across all six CDR loops, demonstrating a binding mode that requires the intact, correctly linked Lex trisaccharide [1]. In contrast, anti-Lewis y antibodies such as BR96 exhibit documented cross-reactivity with Lewis x, while the Lex-specific antibody SH1 loses recognition upon substitution of galactose for glucose, confirming that binding affinity and specificity are exquisitely sensitive to the Lex epitope topology [2].
| Evidence Dimension | Antibody binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 11 μM for mAb 291-2G3-A binding to Lex trisaccharide |
| Comparator Or Baseline | Other anti-carbohydrate antibodies: binding abolished by single monosaccharide substitutions (e.g., Glc for Gal) or by using Lea/Ley scaffolds; cross-reactivity reported for BR96 anti-Ley antibody toward Lex |
| Quantified Difference | Lex recognition depends on all three intact monosaccharide units; Gal→Glc substitution eliminates recognition by mAb SH1 |
| Conditions | Competitive ELISA with methyl glycoside analogues; X-ray crystallography PDB 1UZ8 at 1.8 Å resolution |
Why This Matters
Ensures procurement of the correct trisaccharide scaffold is mandatory for reproducible ELISA, SPR, and crystallographic workflows; generic substitution by Lea or Ley will abrogate antibody binding.
- [1] van Roon AM, et al. Structure of anti-Lewis X Fab fragment in complex with Lewis X (PDB 1UZ8). Acta Crystallogr D Biol Crystallogr. 2004;60(Pt 3):536-8. View Source
- [2] Wang JW. Synthesis of a Lewis X trisaccharide glycoconjugate and competitive binding studies with Lewis X analogues. MS Thesis, University of Guelph, 2003. View Source
